4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)piperidine
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Overview
Description
4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)piperidine is a synthetic organic compound characterized by the presence of a furan ring, a piperidine ring, and two sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)piperidine typically involves the following steps:
Formation of the Furan-2-ylmethyl Sulfonyl Intermediate: This step involves the reaction of furan-2-ylmethanol with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
N-Alkylation of Piperidine: The intermediate formed in the first step is then reacted with piperidine in the presence of a suitable base (e.g., sodium hydride) to form the final product. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Thiol-substituted piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.
Mechanism of Action
The mechanism of action of 4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)piperidine involves its interaction with specific molecular targets. The furan ring and sulfonyl groups are key functional groups that facilitate binding to enzymes or receptors. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)piperidine is unique due to the presence of both a furan ring and a piperidine ring, which confer specific chemical and biological properties. The dual sulfonyl groups enhance its reactivity and potential for modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)-1-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5S2/c1-18(13,14)12-6-4-11(5-7-12)19(15,16)9-10-3-2-8-17-10/h2-3,8,11H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHRRNVNGOOIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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